叔丁基N-(1-氰基-2-甲基丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

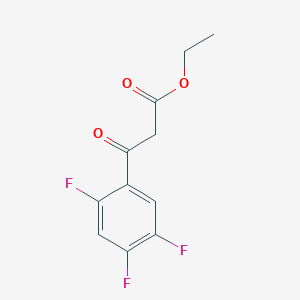

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, also known as Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-(1-cyano-2-methylpropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(1-cyano-2-methylpropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

头孢托沙宗的合成

该化合物是头孢托沙宗合成中的重要中间体 . 头孢托沙宗是一种新型的第五代静脉注射头孢菌素类抗生素,衍生自FK518的结构修饰 . 它具有良好的耐受性,广谱抗菌活性,对革兰氏阳性和革兰氏阴性菌均具有较强的活性,在体内和体外试验中对铜绿假单胞菌和多重耐药铜绿假单胞菌具有强抗菌活性 .

腈类生物催化

腈化酶来源于细菌、丝状真菌、酵母和植物,由于它们在腈类降解中的应用,作为突出的生物催化剂引起了广泛的关注 . 腈化酶是一种重要的、有前景的催化应用生物催化剂 .

腈类的催化还原

对于溶液相化学和广泛的商业化腈类化合物,人们需要通用的方法 . 人们希望设计出一种改进的方案,用于还原令人惊讶的不反应的氰基 . 硼化镍介导的腈类还原的范围已进一步扩展,允许通过温和的催化过程制备Boc保护的胺 .

环境归宿和生物降解

氨基甲酸酯,包括类似的化合物,因其在环境中的存在、归宿和降解而被广泛研究. 已知这些化合物存在于各种环境基质中,并且在特定条件下具有生物降解的潜力.

钴基分子电催化

钴双亚胺吡啶电催化乙腈的4-质子、4-电子还原为乙胺 . 这是将可持续性发展到氢气以外的重要一步<a aria-label="5: 钴双亚胺吡啶电催

作用机制

Target of Action

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, also known as Boc-D-Val-Nitrile, is primarily used as a protective agent for amino groups in organic synthesis . The compound’s primary targets are the amino groups present in various compounds, including natural products, amino acids, and peptides .

Mode of Action

The compound acts as a protective agent by reacting with the amino group to form a less reactive carbamate . The compound’s interaction with its targets results in the formation of a protective layer that shields the amino group from reactions with other substances .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds. By protecting the amino group, the compound prevents unwanted reactions that could interfere with the desired synthesis process .

Pharmacokinetics

The compound is known to be stable under normal storage conditions . Its molecular weight is 198.27 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the successful protection of amino groups during organic synthesis . This protection allows for the selective formation of desired bonds while minimizing competing reactions with reactive functional groups .

Action Environment

The efficacy and stability of Boc-D-Val-Nitrile are influenced by various environmental factors. The compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It can be removed with mild acid , suggesting that the compound’s action may be influenced by the pH of the environment.

生化分析

Biochemical Properties

The biochemical properties of Boc-D-Val-Nitrile are largely determined by its nitrile group. Nitrilases, enzymes derived from bacteria, filamentous fungi, yeasts, and plants, play a crucial role in the metabolism of nitriles . These enzymes interact with Boc-D-Val-Nitrile, catalyzing its conversion into corresponding carboxylic acids and ammonia .

Cellular Effects

The cellular effects of Boc-D-Val-Nitrile are not fully understood due to limited research. It is known that nitriles can have significant impacts on cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Boc-D-Val-Nitrile involves its interaction with nitrilases. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . This process involves the binding of Boc-D-Val-Nitrile to the active site of the enzyme, followed by a series of chemical reactions that lead to the formation of the products .

Temporal Effects in Laboratory Settings

The temporal effects of Boc-D-Val-Nitrile in laboratory settings are largely dependent on the stability of the compound and the conditions of the experiment

Dosage Effects in Animal Models

The effects of Boc-D-Val-Nitrile in animal models are currently unknown due to the lack of relevant studies. Animal models are commonly used in the study of new compounds, and they provide valuable information on dosage effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Boc-D-Val-Nitrile is involved in the nitrile metabolic pathway, where it is converted into carboxylic acids and ammonia by nitrilases . This process involves several enzymes and cofactors, and it can have significant effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Boc-D-Val-Nitrile within cells and tissues are not well understood due to the lack of specific studies. The transport of similar compounds often involves specific transporters or binding proteins, and it can have significant effects on the localization or accumulation of the compound within cells .

Subcellular Localization

The subcellular localization of Boc-D-Val-Nitrile is currently unknown due to the lack of relevant research. The subcellular localization of a compound can significantly affect its activity or function, and it can be influenced by factors such as targeting signals or post-translational modifications .

属性

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)

![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)

![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)